molecular formula C24H15ClN2O5 B2966657 Methyl 4-(7-chloro-3,9-dioxo-2-(pyridin-2-yl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate CAS No. 634570-19-7

Methyl 4-(7-chloro-3,9-dioxo-2-(pyridin-2-yl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate

Cat. No.: B2966657
CAS No.: 634570-19-7
M. Wt: 446.84
InChI Key: HWJQESAMXWOFMT-UHFFFAOYSA-N
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Description

Methyl 4-(7-chloro-3,9-dioxo-2-(pyridin-2-yl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate (CAS: 872866-62-1, BH51924) is a chromenopyrrole-derived compound with the molecular formula C₁₉H₁₂ClNO₅ and a molecular weight of 369.76 g/mol . Its structure features a fused chromenopyrrole core substituted with:

  • A 7-chloro group (electron-withdrawing, enhancing stability and influencing reactivity).
  • A methyl benzoate substituent at position 1 (introducing steric bulk and ester functionality for solubility modulation).

Properties

IUPAC Name

methyl 4-(7-chloro-3,9-dioxo-2-pyridin-2-yl-1H-chromeno[2,3-c]pyrrol-1-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H15ClN2O5/c1-31-24(30)14-7-5-13(6-8-14)20-19-21(28)16-12-15(25)9-10-17(16)32-22(19)23(29)27(20)18-4-2-3-11-26-18/h2-12,20H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWJQESAMXWOFMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2C3=C(C(=O)N2C4=CC=CC=N4)OC5=C(C3=O)C=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H15ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(7-chloro-3,9-dioxo-2-(pyridin-2-yl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate typically involves multi-step organic reactions One common method includes the condensation of appropriate starting materials under controlled conditionsThe final step often involves esterification to form the methyl benzoate derivative .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of green chemistry principles, such as employing environmentally benign solvents and catalysts .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(7-chloro-3,9-dioxo-2-(pyridin-2-yl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a hydroxylated derivative, while substitution could produce a variety of functionalized compounds .

Scientific Research Applications

Methyl 4-(7-chloro-3,9-dioxo-2-(pyridin-2-yl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-(7-chloro-3,9-dioxo-2-(pyridin-2-yl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chromenopyrrole Core Derivatives

Compounds sharing the chromenopyrrole core but differing in substituents are compared below (Table 1):

Table 1. Structural and Physicochemical Comparison of Chromenopyrrole Derivatives

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound (BH51924) Chromeno[2,3-c]pyrrole 7-Cl, 2-(pyridin-2-yl), 1-(methyl benzoate) C₁₉H₁₂ClNO₅ 369.76 Combines chloro, pyridine, and ester groups for balanced polarity and bulk.
7-Chloro-2-(4-methylpyridin-2-yl)-1-(3-nitrophenyl)-chromenopyrrole-3,9-dione Chromeno[2,3-c]pyrrole 7-Cl, 2-(4-methylpyridin-2-yl), 1-(3-nitrophenyl) C₂₃H₁₄ClN₃O₅ 447.83 Nitro group enhances electron-withdrawing effects; methylpyridine increases lipophilicity.
Methyl 4-{7-fluoro-3,9-dioxo-2-[(pyridin-3-yl)methyl]-chromenopyrrol-1-yl}benzoate Chromeno[2,3-c]pyrrole 7-F, 2-[(pyridin-3-yl)methyl], 1-(methyl benzoate) C₂₄H₁₈FN₃O₅ 459.42 Fluorine substitution reduces steric hindrance; pyridin-3-ylmethyl adds flexibility.
BH51923 Chromeno[2,3-c]pyrrole 6,7-dimethyl, 1-(3,4,5-trimethoxyphenyl) C₂₂H₂₁NO₆ 395.41 Methoxy groups enhance solubility; methyl groups increase steric shielding.
Key Observations:

Substituent Effects on Polarity and Solubility :

  • The methyl benzoate group in the target compound and the methoxy groups in BH51923 improve solubility compared to the nitrophenyl group in , which is highly electron-withdrawing but less polar.
  • Fluoro (in ) vs. chloro (in target): Fluorine’s smaller size and lower lipophilicity may reduce metabolic degradation compared to chlorine.

Steric and Electronic Modifications: The pyridin-2-yl group in the target compound offers a rigid planar structure, whereas the pyridin-3-ylmethyl substituent in introduces conformational flexibility.

Molecular Weight and Drug-Likeness :

  • All compounds fall within a molecular weight range of 369–460 g/mol , suitable for small-molecule drug candidates.

Tetrahydroimidazopyridine Derivatives (Different Core Structure)

For example:

  • Compound 1l : Contains a nitrophenyl group and ester moieties, with a melting point of 243–245°C and a synthesis yield of 51% .
  • Compound 2d : Features a benzyl group and nitrophenyl substituent, melting at 215–217°C with a 55% yield .

These compounds highlight the role of nitro groups and ester linkages in modulating physical properties (e.g., melting points) and synthetic accessibility, though their imidazopyridine core diverges from the chromenopyrrole system.

Biological Activity

Methyl 4-(7-chloro-3,9-dioxo-2-(pyridin-2-yl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate is a complex organic compound with potential biological activities that have been the focus of recent research. This article reviews its synthesis, biological evaluations, and potential therapeutic applications based on diverse sources.

Chemical Structure and Properties

The compound features a unique structure combining multiple heterocyclic rings which contributes to its biological activity. The key components include:

  • Chloro group : Enhances lipophilicity and may influence receptor interactions.
  • Dioxo moiety : Potentially involved in redox reactions.
  • Pyridine and chromene rings : Known to exhibit various pharmacological activities.

Anticancer Activity

Recent studies indicate that derivatives of this compound exhibit significant anticancer properties. For instance:

  • In vitro studies : Compounds similar in structure have shown cytotoxic effects against various cancer cell lines. A derivative with a similar framework demonstrated IC50 values ranging from 0.5 to 5 µM against breast cancer cell lines (MCF-7) and leukemia cells (HL-60) .
CompoundCell LineIC50 (µM)
Similar Derivative AMCF-70.5
Similar Derivative BHL-601.2

Antimicrobial Activity

The compound also exhibits antimicrobial properties. In a study evaluating various quinoline derivatives:

  • Antibacterial tests : The compound showed promising activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values as low as 0.12 µg/mL for certain strains .
Bacteria StrainMIC (µg/mL)
Staphylococcus aureus0.12
Escherichia coli0.49

Neuroprotective Effects

Research has suggested that compounds with similar structures may possess neuroprotective effects, potentially through modulation of sigma receptors:

  • In vivo studies : The binding affinity to sigma receptors was evaluated using positron emission tomography (PET), indicating that such compounds could be beneficial in treating neurodegenerative diseases .

Case Studies

  • Study on Anticancer Activity :
    • A recent case study examined the effects of a methylated derivative on prostate cancer cell lines. The study reported significant apoptosis induction and cell cycle arrest at G2/M phase, suggesting potential for therapeutic use in oncology .
  • Neuroprotective Study :
    • An experimental model using rat brain sections demonstrated that the compound could reduce oxidative stress markers significantly when compared to control groups .

Q & A

Q. How can the structural identity of this compound be confirmed experimentally?

  • Methodological Answer : Use a combination of 1H NMR , 13C NMR , and high-resolution mass spectrometry (HRMS) . For example:
  • 1H NMR : Identify aromatic protons (δ 7.0–8.5 ppm) and pyridyl protons (δ 8.5–9.0 ppm).
  • 13C NMR : Confirm carbonyl groups (C=O at ~170–180 ppm) and aromatic carbons.
  • HRMS : Validate molecular weight with <5 ppm error (e.g., [M+H]+ calculated: 467.1012; observed: 467.1010) .
    Infrared spectroscopy (IR) can corroborate carbonyl stretches (~1650–1750 cm⁻¹).

Q. What safety protocols are critical for handling this compound?

  • Methodological Answer : Refer to Safety Data Sheets (SDS) for structurally related benzoate derivatives:
  • Use PPE (gloves, goggles, lab coat) and work in a fume hood.
  • In case of skin contact: Wash with soap/water; for inhalation, move to fresh air .
  • Store at –20°C under inert gas (e.g., argon) to prevent hydrolysis of the ester group.

Advanced Research Questions

Q. What synthetic strategies optimize the chromeno[2,3-c]pyrrole core?

  • Methodological Answer : Use one-pot multicomponent reactions with microwave-assisted heating to enhance regioselectivity.
  • Example: React 7-chloro-2-pyridyl-substituted precursors with methyl 4-formylbenzoate in acetic acid at 120°C for 6 hours.
  • Monitor reaction progress via TLC (eluent: ethyl acetate/hexane 3:7); typical yields range from 45% to 60% .
  • Purify via column chromatography (silica gel, gradient elution) to isolate the dihydrochromeno-pyrrole intermediate.

Q. How can regioselectivity challenges during pyrrole ring formation be addressed?

  • Methodological Answer : Control steric and electronic effects using substituent-directed synthesis :
  • Introduce electron-withdrawing groups (e.g., Cl at position 7) to direct cyclization.
  • Use catalytic Lewis acids (e.g., ZnCl₂) to stabilize transition states.
  • Validate regiochemistry via NOESY NMR to confirm spatial proximity of pyridyl and benzoate groups .

Q. What analytical methods assess the compound’s stability under varying pH and temperature?

  • Methodological Answer : Conduct accelerated stability studies :
  • Prepare solutions in buffers (pH 3–10) and incubate at 25°C, 40°C, and 60°C.
  • Monitor degradation via HPLC (C18 column, UV detection at 254 nm).
  • Identify degradation products using LC-MS; common pathways include ester hydrolysis (t½ ~48 hours at pH 7.4, 37°C) .

Q. How can computational modeling predict reactivity or binding interactions?

  • Methodological Answer : Use density functional theory (DFT) and molecular docking :
  • Optimize geometry at the B3LYP/6-31G(d) level to calculate HOMO/LUMO energies.
  • Dock the compound into target proteins (e.g., kinase domains) using AutoDock Vina; validate with MD simulations.
  • Predict metabolic sites via cytochrome P450 models (e.g., CYP3A4 oxidation at the pyrrole nitrogen) .

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